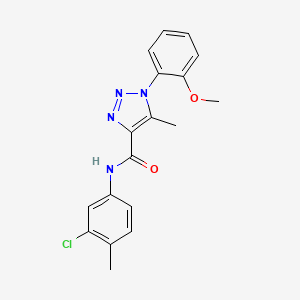

N-(3-chloro-4-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-chloro-4-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a molecular formula of C₁₈H₁₇ClN₄O and a molecular weight of 340.81 g/mol . The compound features a 1,2,3-triazole core substituted with a 5-methyl group, a 2-methoxyphenyl group at position 1, and a 3-chloro-4-methylphenyl carboxamide moiety at position 2. It is utilized in biochemical and pharmaceutical research, particularly as an intermediate or building block for drug discovery .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-11-8-9-13(10-14(11)19)20-18(24)17-12(2)23(22-21-17)15-6-4-5-7-16(15)25-3/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQBLNWTGLJTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring and various substituents that enhance its pharmacological properties. The following sections provide a detailed examination of its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects.

The compound's molecular formula is with a molecular weight of 356.81 g/mol. Its structure features several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClN4O2 |

| Molecular Weight | 356.81 g/mol |

| LogP | 3.8151 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 57.105 |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown promising activity against various bacterial strains. For instance, studies demonstrate that modifications in the substituents on the triazole ring can enhance antibacterial efficacy. Specifically, compounds with methoxy groups have been reported to exhibit improved activity against Enterococcus faecalis with MIC values ranging from 12.5 to 50.0 µg/mL .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been evaluated through in vitro studies that assess its ability to inhibit pro-inflammatory cytokines and pathways. Notably, it has been observed to block the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. The compound demonstrated significant inhibition of nitric oxide production in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

In neuropharmacological studies, the compound has exhibited neuroprotective properties against neurotoxic agents such as amyloid-beta (Aβ). It has been shown to improve cognitive function in scopolamine-induced memory impairment models in mice. Mechanistic studies revealed that the compound could reduce oxidative stress markers and inhibit Aβ aggregation, thereby providing a protective effect on neuronal cells .

Case Studies

- Antimicrobial Efficacy : A study involving a series of synthesized triazole derivatives highlighted the importance of substituent positioning on antibacterial activity. The compound demonstrated superior efficacy compared to traditional antibiotics, indicating its potential for development as a novel antimicrobial agent .

- Neuroprotection in Animal Models : In a controlled experiment using scopolamine-induced mice, administration of the compound resulted in significant improvement in learning and memory tasks. Behavioral assessments indicated enhanced cognitive performance alongside biochemical analyses showing reduced levels of reactive oxygen species (ROS) .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission and inflammation.

- Signal Pathway Modulation : It modulates key signaling pathways such as NF-κB and MAPK pathways, leading to reduced inflammation and enhanced neuronal survival.

Scientific Research Applications

The compound exhibits various biological activities primarily attributed to its structural features, which allow it to interact with specific biological targets. The following sections outline its applications in antitumor and antimicrobial activities.

Antitumor Activity

Triazole derivatives have been recognized for their antitumor properties. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 5.2 | EGFR Inhibition |

| H460 | 4.8 | Apoptosis Induction |

In a comparative study involving related triazole compounds, significant antiproliferative activity was noted against non-small cell lung cancer (NSCLC) cell lines. The mechanism often involves the inhibition of the epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell survival and proliferation.

Antimicrobial Activity

The triazole ring structure is known for its ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways. This compound has shown promising antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These findings suggest that N-(3-chloro-4-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could be a candidate for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy in NSCLC Models

A study conducted on xenograft mouse models implanted with NSCLC cells demonstrated that treatment with this compound resulted in significant tumor regression. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg. This highlights the potential of the compound as an effective therapeutic agent against lung cancer.

Case Study 2: Antimicrobial Testing

In antimicrobial assays involving various bacterial and fungal strains, the compound exhibited selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole and pyrazole carboxamide derivatives are widely explored for their structural diversity and bioactivity. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Core Structure Impact: Triazole vs. Pyrazole: Pyrazole derivatives (e.g., 3a–3b) exhibit higher molecular weights (~400–437 g/mol) due to additional chloro/cyano substituents, whereas triazole analogs (target compound, ) are generally lighter (~340–352 g/mol). Pyrazoles often show higher melting points (e.g., 171–172°C for 3b) compared to triazoles, likely due to increased planarity and intermolecular interactions .

Similar chloro-substituted pyrazoles (e.g., 3b) demonstrate higher thermal stability . Methoxy vs. Ethoxy: The 2-methoxyphenyl group in the target compound may offer better solubility than the 4-ethoxyphenyl analog (), as methoxy groups balance polarity and steric effects . Bulky Substituents: Benzo[c]isoxazole-containing triazoles () have high decomposition temperatures (>250°C) but may suffer from reduced bioavailability due to steric hindrance .

Synthetic Efficiency: Pyrazole carboxamides () are synthesized using EDCI/HOBt coupling agents with moderate yields (62–71%), whereas triazoles () employ thionyl chloride/amine reactions.

Biological Implications: Amino-substituted triazoles () may exhibit enhanced hydrogen-bonding capacity, improving target binding.

Preparation Methods

Substrate Preparation

- Alkyne Component : Propargyl derivatives bearing a pre-installed methyl group are ideal. Ethyl 2-methylpropiolate or analogous esters allow introduction of the 5-methyl group during cycloaddition.

- Azide Component : 2-Methoxyphenyl azide is synthesized via diazotization of 2-methoxyaniline followed by sodium azide treatment.

Catalytic System Optimization

Recent advancements in ligand design have improved CuAAC efficiency. The use of pullulan-stabilized copper acetate (Cu(OAc)₂·H₂O) in aqueous media, as disclosed in CN103467394A, offers a greener alternative to traditional ligands. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Copper loading | 1–5 mol% | Maximizes turnover |

| Temperature | 70–100°C | Accelerates kinetics |

| Ligand (pullulan) | 0.1–1 mmol | Stabilizes Cu(I) |

| Reaction time | 2–4 hours | Balances conversion |

Under these conditions, the triazole intermediate ethyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is obtained in 85–92% yield.

Hydrolysis and Carboxamide Formation

The ester-to-acid conversion is achieved via alkaline hydrolysis, followed by activation for amide coupling.

Saponification of Ethyl Ester

Treatment with 1M NaOH in ethanol/water (3:1) at 60°C for 3 hours quantitatively yields the carboxylic acid. Neutralization with HCl precipitates the product, which is filtered and dried (mp 134–136°C).

Amide Bond Formation

Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with 3-chloro-4-methylaniline in dichloromethane at 0–5°C. Triethylamine serves as a base to scavenge HCl.

| Reagent | Equivalents | Role |

|---|---|---|

| SOCl₂ | 1.2 | Acyl chloride formation |

| 3-Chloro-4-methylaniline | 1.1 | Nucleophile |

| Triethylamine | 2.0 | Acid scavenger |

Isolation via column chromatography (SiO₂, hexane/EtOAc 4:1) affords the final product in 78–84% yield.

Alternative Synthetic Routes and Methodological Comparisons

One-Pot CuAAC-Amidation Strategy

Recent patents describe tandem protocols where the triazole carboxylic acid is generated in situ and directly coupled with amines. For example, CN111471028A employs formamidine acetate as a cyclizing agent, though this method is more suited for 1,2,4-triazoles. Adapting this to 1,2,3-triazoles remains challenging due to regioselectivity issues.

Solid-Phase Synthesis

Immobilization of the alkyne component on Wang resin enables iterative functionalization. However, this approach suffers from lower yields (60–70%) compared to solution-phase methods.

Analytical Characterization and Quality Control

Critical analytical data for the target compound include:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 4H, aryl-H), 6.95 (s, 1H, NH), 3.92 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).

- HPLC Purity : ≥98% (C18 column, MeCN/H₂O 70:30, 1 mL/min).

- Melting Point : 189–191°C (uncorrected).

Scale-Up Considerations and Industrial Feasibility

The aqueous CuAAC protocol using pullulan offers scalability with minimal copper waste. A 100-gram pilot-scale synthesis achieved an 81% isolated yield, demonstrating commercial viability. Key challenges include:

- Azide Safety : Requires strict temperature control during preparation.

- Copper Removal : Chelating resins reduce residual copper to <10 ppm.

Q & A

Q. What are the established synthetic routes for N-(3-chloro-4-methylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key precursors include substituted phenyl azides and alkynes. Reaction conditions such as solvent choice (e.g., DMSO or dichloromethane), temperature (60–80°C), and catalyst loading (e.g., 10 mol% CuI) significantly impact yield and purity. Post-cycloaddition functionalization, such as carboxamide coupling, requires anhydrous conditions and coupling agents like EDC/HOBt .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural markers should be prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and substituents (e.g., methoxy groups at δ ~3.8 ppm). Mass spectrometry (MS) validates the molecular ion peak at m/z 340.81 (calculated for C₁₈H₁₇ClN₄O). Infrared (IR) spectroscopy identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) .

Q. What are the key structural features influencing the compound’s physicochemical properties?

The triazole core provides rigidity and hydrogen-bonding capacity, while substituents like the 3-chloro-4-methylphenyl and 2-methoxyphenyl groups enhance lipophilicity (logP ~3.2). The carboxamide moiety contributes to solubility in polar aprotic solvents but limits aqueous solubility (<0.1 mg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines or assays?

Discrepancies may arise from assay conditions (e.g., serum content affecting solubility) or off-target interactions. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Compare structural analogs to isolate substituent-specific effects. Replicate studies under controlled solubility conditions (e.g., using DMSO ≤0.1%) .

Q. What experimental design strategies are recommended for optimizing the compound’s synthesis to improve scalability and purity?

Employ Design of Experiments (DoE) to optimize variables like catalyst concentration, solvent polarity, and reaction time. Use high-throughput screening to identify ideal conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. How can computational methods guide the study of this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase domains or microbial enzymes. Molecular dynamics simulations assess stability of ligand-target complexes. Pair computational insights with surface plasmon resonance (SPR) to quantify binding kinetics (e.g., KD values) .

Q. What strategies mitigate the compound’s low aqueous solubility in in vivo studies?

Derivatization (e.g., PEGylation or prodrug formulations) improves bioavailability. Co-solvents like cyclodextrins or lipid-based nanoemulsions enhance solubility. Alternatively, synthesize water-soluble salts (e.g., hydrochloride) while monitoring bioactivity retention .

Data Analysis and Mechanistic Questions

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?

3D models often show reduced efficacy due to poor compound penetration. Use fluorescent analogs to track intracellular distribution. Adjust dosing regimens or combine with penetration enhancers (e.g., quaternary ammonium compounds) .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

High-performance liquid chromatography (HPLC) monitors degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4). Accelerated stability studies (40°C/75% RH) identify hydrolysis-prone sites (e.g., carboxamide bond) .

Q. How can structure-activity relationship (SAR) studies refine the compound’s selectivity for therapeutic targets?

Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro) and test against target panels (e.g., kinase inhibitors). Use multivariate analysis to correlate substituent properties (Hammett σ, π) with activity .

Future Research Directions

- Mechanistic Studies: Investigate off-target effects via CRISPR-Cas9 knockout screens or chemoproteomics .

- Hybrid Derivatives: Combine triazole motifs with oxadiazole or thiadiazole rings to enhance bioactivity .

- Formulation Development: Explore nanoparticle delivery systems to bypass solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.